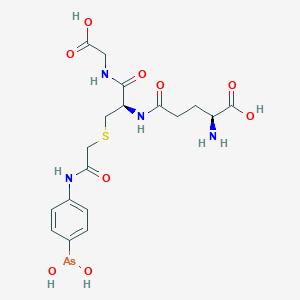
GLUTATHIONE ARSENOXIDE
Overview
Description
Glutathione arsenoxide is a compound that plays a significant role in the detoxification processes within living organisms. It is formed through the conjugation of arsenic with glutathione, a tripeptide composed of glutamate, cysteine, and glycine. This compound is crucial in mitigating the toxic effects of arsenic by facilitating its excretion from the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glutathione arsenoxide typically involves the reaction of arsenic compounds with glutathione. One common method is the conjugation of arsenic trioxide with reduced glutathione under physiological conditions. This reaction can be catalyzed by enzymes such as glutathione S-transferases, which facilitate the formation of the arsenic-glutathione conjugate.
Industrial Production Methods
Industrial production of this compound may involve the use of bioreactors where microorganisms capable of producing glutathione are cultured in the presence of arsenic compounds. The process is optimized to maximize the yield of the desired conjugate, which is then purified using techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Glutathione arsenoxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenate derivatives.
Reduction: It can be reduced back to arsenic trioxide and free glutathione.
Substitution: The arsenic atom in the compound can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as dithiothreitol for reduction, and various nucleophiles for substitution reactions. These reactions typically occur under mild conditions, often at physiological pH and temperature.
Major Products
The major products formed from these reactions include arsenate derivatives, free glutathione, and substituted arsenic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Glutathione arsenoxide has several scientific research applications:
Chemistry: It is used to study the detoxification mechanisms of arsenic and the role of glutathione in these processes.
Biology: Researchers use this compound to investigate the cellular responses to arsenic exposure and the protective role of glutathione.
Medicine: It is explored for its potential in developing therapeutic strategies to mitigate arsenic toxicity in humans.
Industry: The compound is used in environmental monitoring and remediation efforts to assess and manage arsenic contamination.
Mechanism of Action
The mechanism by which glutathione arsenoxide exerts its effects involves the conjugation of arsenic with glutathione, which enhances the solubility and excretion of arsenic. This process is mediated by enzymes such as glutathione S-transferases. The conjugate is then transported out of cells by specific transporters, reducing the intracellular concentration of arsenic and mitigating its toxic effects.
Comparison with Similar Compounds
Similar Compounds
Glutathione disulfide: Another glutathione-related compound involved in redox reactions.
Glutathione peroxidase: An enzyme that uses glutathione to reduce peroxides.
Glutathione S-transferase: An enzyme that catalyzes the conjugation of glutathione with various electrophiles.
Uniqueness
Glutathione arsenoxide is unique in its specific role in arsenic detoxification. Unlike other glutathione-related compounds, it directly conjugates with arsenic, facilitating its excretion and reducing its toxicity. This specific interaction with arsenic sets it apart from other compounds in the glutathione family.
Properties
CAS No. |
1271726-51-2 |
|---|---|
Molecular Formula |
C18H25AsN4O9S |
Molecular Weight |
548.4 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[2-(4-dihydroxyarsanylanilino)-2-oxoethyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H25AsN4O9S/c20-12(18(29)30)5-6-14(24)23-13(17(28)21-7-16(26)27)8-33-9-15(25)22-11-3-1-10(2-4-11)19(31)32/h1-4,12-13,31-32H,5-9,20H2,(H,21,28)(H,22,25)(H,23,24)(H,26,27)(H,29,30)/t12-,13-/m0/s1 |
InChI Key |
ADJQAKCDADMLPP-STQMWFEESA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)[As](O)O |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)[As](O)O |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)[As](O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XXG |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(N-(S-glutathionylacetyl)amino)phenylarsenoxide GSAO cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















